molecular formula C7H4Cl2N2S B083892 Aniline, 2,6-dichloro-4-thiocyanato- CAS No. 14030-85-4

Aniline, 2,6-dichloro-4-thiocyanato-

Cat. No. B083892
CAS RN: 14030-85-4
M. Wt: 219.09 g/mol
InChI Key: VJUNBEHHFKUMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, 2,6-dichloro-4-thiocyanato-, also known as DTNB, is a chemical compound that is widely used in scientific research applications. It is a yellow crystalline powder that is soluble in water and organic solvents. DTNB is commonly used as a reagent for measuring the concentration of sulfhydryl groups in proteins and enzymes.

Mechanism Of Action

Aniline, 2,6-dichloro-4-thiocyanato- reacts with sulfhydryl groups in proteins and enzymes to form a yellow complex. The reaction is based on the thiol-disulfide exchange reaction, which involves the transfer of a sulfur atom from the sulfhydryl group to the Aniline, 2,6-dichloro-4-thiocyanato- molecule. The formation of the yellow complex is proportional to the concentration of sulfhydryl groups in the sample. The mechanism of action of Aniline, 2,6-dichloro-4-thiocyanato- is well understood and has been extensively studied in the scientific literature.

Biochemical And Physiological Effects

Aniline, 2,6-dichloro-4-thiocyanato- is a relatively non-toxic compound and does not have any significant biochemical or physiological effects on living organisms. However, it can interfere with certain biochemical assays if not used properly. It is important to use Aniline, 2,6-dichloro-4-thiocyanato- in the appropriate concentrations and under the appropriate conditions to obtain accurate results.

Advantages And Limitations For Lab Experiments

Aniline, 2,6-dichloro-4-thiocyanato- has several advantages as a reagent for measuring sulfhydryl groups in proteins and enzymes. It is a relatively simple and inexpensive reagent that can be used in a variety of assays. It is also highly specific for sulfhydryl groups and does not react with other functional groups in proteins and enzymes. However, Aniline, 2,6-dichloro-4-thiocyanato- has some limitations as well. It can be affected by interfering substances in biological samples, such as reducing agents and metal ions. It is also sensitive to pH and temperature, and must be used under controlled conditions to obtain accurate results.

Future Directions

There are several future directions for the use of Aniline, 2,6-dichloro-4-thiocyanato- in scientific research. One area of research is the development of new assays for measuring sulfhydryl groups in proteins and enzymes. Researchers are exploring new methods for detecting sulfhydryl groups that are more sensitive and specific than Aniline, 2,6-dichloro-4-thiocyanato-. Another area of research is the use of Aniline, 2,6-dichloro-4-thiocyanato- in the study of oxidative stress and antioxidant activity. Researchers are investigating new applications of Aniline, 2,6-dichloro-4-thiocyanato- in assays for measuring the antioxidant capacity of biological samples. Finally, researchers are exploring the use of Aniline, 2,6-dichloro-4-thiocyanato- in the development of new drugs and therapies for diseases that involve oxidative stress and antioxidant activity.
Conclusion:
Aniline, 2,6-dichloro-4-thiocyanato- is a valuable reagent for measuring sulfhydryl groups in proteins and enzymes. It has been extensively studied in scientific research and has a well-understood mechanism of action. Aniline, 2,6-dichloro-4-thiocyanato- has several advantages as a reagent, but also has some limitations that must be considered. There are several future directions for the use of Aniline, 2,6-dichloro-4-thiocyanato- in scientific research, including the development of new assays and the investigation of new applications in the study of oxidative stress and antioxidant activity.

Synthesis Methods

Aniline, 2,6-dichloro-4-thiocyanato- can be synthesized by reacting aniline with 2,6-dichloro-4-nitrophenol in the presence of thiourea. The reaction produces a yellow precipitate, which is then filtered and recrystallized to obtain Aniline, 2,6-dichloro-4-thiocyanato-. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Aniline, 2,6-dichloro-4-thiocyanato- is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a reagent for measuring the concentration of sulfhydryl groups in proteins and enzymes. Sulfhydryl groups are important functional groups in proteins and enzymes, and their concentration can provide valuable information about the structure and function of these biomolecules. Aniline, 2,6-dichloro-4-thiocyanato- is also used in the study of oxidative stress and antioxidant activity. It is a commonly used reagent in assays for measuring the antioxidant capacity of biological samples.

properties

CAS RN

14030-85-4

Product Name

Aniline, 2,6-dichloro-4-thiocyanato-

Molecular Formula

C7H4Cl2N2S

Molecular Weight

219.09 g/mol

IUPAC Name

(4-amino-3,5-dichlorophenyl) thiocyanate

InChI

InChI=1S/C7H4Cl2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2

InChI Key

VJUNBEHHFKUMHW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)N)Cl)SC#N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)SC#N

Other CAS RN

14030-85-4

synonyms

4-Amino-3,5-dichlorophenyl thiocyanate

Origin of Product

United States

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